molecular formula C12H16O3 B12842209 Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate CAS No. 118618-33-0

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate

Cat. No.: B12842209
CAS No.: 118618-33-0
M. Wt: 208.25 g/mol
InChI Key: OPHCKDGAWCHOMT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate is a propanoate ester featuring a para-hydroxymethyl-substituted phenyl group attached to the second carbon of the propanoate backbone. It serves as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Properties

CAS No.

118618-33-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)phenyl]propanoate

InChI

InChI=1S/C12H16O3/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9,13H,3,8H2,1-2H3

InChI Key

OPHCKDGAWCHOMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-(4-(hydroxymethyl)phenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-carboxyphenyl)propanoic acid.

    Reduction: 2-(4-(hydroxymethyl)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Structural Isomers and Positional Variations

  • Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (CAS 107859-98-3): Structural Difference: The hydroxymethylphenyl group is attached to the third carbon of the propanoate chain instead of the second. Similarity score: 0.93 .
  • Ethyl 2-(4-(sec-butyl)phenyl)propanoate (Parent: Ibuprofen derivative): Structural Difference: Replaces the hydroxymethyl group with a lipophilic sec-butyl substituent. Impact: Increases lipophilicity, enhancing blood-brain barrier permeability compared to the hydrophilic hydroxymethyl derivative .

Functional Group Modifications

  • (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate: Structural Difference: Contains an ethoxy group at position 2 and a hydroxyl group at the para position. Impact: The ethoxy group introduces stereochemical complexity (R-configuration) and may influence metabolic stability .
  • Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride (CAS 1391077-87-4): Structural Difference: Substitutes hydroxymethyl with an amino group and methanesulfonyl substituent.

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Application Area
Ethyl 2-(4-(hydroxymethyl)phenyl)propanoate N/A C12H16O3 208.25 Para-hydroxymethyl Pharmaceutical intermediate
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate 107859-98-3 C12H16O3 208.25 Meta-attached phenyl Synthetic chemistry
Quizalofop ethyl ester N/A C19H17ClN2O5 396.80 Chloroquinoxalinyloxy Agrochemicals
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate 1391077-87-4 C12H18ClNO4S 307.79 Methanesulfonyl Drug discovery

Table 2: Substituent Effects on Reactivity and Solubility

Substituent Electronic Effect Solubility (LogP) Example Compound
Hydroxymethyl (-CH2OH) Electron-donating -1.2 (Predicted) This compound
Cyano (-CN) Electron-withdrawing 1.8 Ethyl 2-(4-cyanophenyl)acetate
sec-Butyl (-C4H9) Lipophilic 3.5 Ethyl 2-(4-(sec-butyl)phenyl)propanoate
Methanesulfonyl (-SO2CH3) Polar -0.5 Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate

Research Findings

  • Synthetic Utility: this compound’s hydroxymethyl group facilitates functionalization via oxidation (to carboxylates) or protection strategies, unlike its cyano or halogenated analogs .
  • Biological Relevance : Hydrophilic substituents like hydroxymethyl improve water solubility but may reduce membrane permeability compared to lipophilic derivatives (e.g., sec-butyl) .
  • Agrochemical vs. Pharmaceutical Use: Electron-deficient substituents (e.g., chloro, cyano) are prevalent in pesticides, while polar groups (hydroxymethyl, amino) dominate drug intermediates .

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